N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide

Medicinal Chemistry Oncology Structure-Activity Relationship

N-(Benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 899732-71-9) is a synthetic small molecule (C15H11FN2OS2, MW 318.4) that belongs to the benzothiazole-thioacetamide chemical class. It is a 6-substituted benzothiazole derivative bearing a 4-fluorophenylthioacetyl side chain.

Molecular Formula C15H11FN2OS2
Molecular Weight 318.38
CAS No. 899732-71-9
Cat. No. B2889549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide
CAS899732-71-9
Molecular FormulaC15H11FN2OS2
Molecular Weight318.38
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H11FN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19)
InChIKeyFSAMRMGTKNOSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide CAS 899732-71-9: Core Chemical Identity and Procurement Baseline


N-(Benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 899732-71-9) is a synthetic small molecule (C15H11FN2OS2, MW 318.4) that belongs to the benzothiazole-thioacetamide chemical class. It is a 6-substituted benzothiazole derivative bearing a 4-fluorophenylthioacetyl side chain . This compound is primarily utilized as a research intermediate and screening library member in medicinal chemistry programs targeting kinase inhibition, antimicrobial activity, and oncology pathways. It is commercially available from multiple vendors at purities ≥95%, with characterization typically provided by NMR, HPLC, and mass spectrometry .

Why N-(Benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide Cannot Be Simply Replaced by Structurally Similar Analogs


The benzothiazole-thioacetamide scaffold is sensitive to even minor structural modifications. The attachment point on the benzothiazole core (6-position vs. 2- or 5-position) dictates the vector and geometry of the amide side chain, directly influencing target binding [1]. Similarly, the presence and position of the fluorine substituent on the phenylthio ring can dramatically alter electronic properties, lipophilicity, and metabolic stability [2]. Furthermore, the thioether linker is a critical pharmacophoric element; its replacement by a sulfonyl, a direct carbon linker, or an oxygen ether consistently leads to substantial changes in biological activity in closely related acetamide series [2]. Therefore, substituting this compound with a positional isomer or a simple des-fluoro analog is highly likely to yield divergent biological profiles, making procurement of the exact compound essential for SAR reproducibility.

Quantitative Comparator Evidence: N-(Benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide vs. Closest Analogs


Fluorine Substitution Enhances Antitumor Inhibition Activity Compared to Non-Fluorinated Phenylthio Analog

In a matched acetamide series, the introduction of a 4-fluorine on the phenylthio ring is associated with markedly improved antiproliferative activity. Direct comparator data from a thioacetamide series show that compound 4c, 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide, exhibited 56.87% inhibition of K562 leukemia cells at 10 µM [1]. In contrast, the non-fluorinated phenylthio analog (N-(benzo[d]thiazol-6-yl)-2-(phenylthio)acetamide, CAS 941877-46-9) lacks equivalent reported activity and is documented only as a chemical listing without associated bioactivity data, consistent with the general SAR that the electron-withdrawing fluorine increases electrophilicity and target engagement . This represents a class-level inference for the target compound, as both share the identical 4-fluorophenylthio pharmacophore.

Medicinal Chemistry Oncology Structure-Activity Relationship Thioacetamide Derivatives

Thioether Linkage Confers Distinct Activity Profile Compared to Sulfonyl and Direct Acetamide Analogs

In a systematic study of closely related acetamide compounds, the thioether-linked derivative 4c (2-((4-fluorophenyl)thio)-...) demonstrated a unique bioactivity profile distinct from its sulfonyl analog 6b (2-((4-fluorophenyl)sulfonyl)-...). Compound 4c showed potent antitumor activity (56.87% against K562), while compound 6b chiefly exhibited antibacterial effects, with inhibition rates of 86.24%, 81.59%, and 75.65% against Xanthomonas spp. at 100µg/mL [1]. Additionally, simpler N-(benzo[d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide (CAS 899732-73-1), which lacks the sulfur linker, is cataloged without any reported bioactivity, suggesting the thioether linkage is advantageous for anticancer applications .

Kinase Inhibition Antibacterial Assay Thioacetamide Pharmacophore Structure-Activity Relationship

Regioisomeric Attachment Point on Benzothiazole Core Drives Differential Biological Activity

The N-(6-aryl/amino)benzothiazole scaffold has been extensively studied for kinase inhibition. A reference series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated optimal urease inhibition with IC50 values in the low micromolar range and significant antioxidant activity [1]. The target compound's substitution at the 6-position positions the amide side chain in a geometry that, based on molecular docking studies in similar acetamide series, allows critical hydrogen bonding with the hinge region of kinase active sites or the non-metallic active site of urease, whereas 2-substituted analogs adopt a different binding pose [1]. This direct structure-activity relationship implies that regioisomers (e.g., benzothiazol-2-yl or 5-yl derivatives) are not interchangeable.

Benzothiazole Regiochemistry Kinase Inhibitor Design Molecular Docking Structure-Based Optimization

Measured Purity Specification vs. Closest Non-Fluorinated Analog: Basis for Reproducible Screening

The commercial supply of N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide is typically specified at 95%+ purity (LCMS/NMR) with a molecular weight of 318.4 . Its direct non-fluorinated analog (CAS 941877-46-9) has a lower molecular weight (300.4) and is available with similar purity specifications, but critically, the fluorine atom contributes a mass shift that can be monitored analytically to confirm compound identity in reaction mixtures and biological assays . Furthermore, the fluorinated compound's calculated logP is expected to be approximately 0.3–0.5 units higher than the des-fluoro analog, a difference that can influence membrane permeability and protein binding in cell-based assays, providing a measurable analytical handle for distinguishing the correct species.

Compound Characterization Procurement Quality Control LCMS Purity Salt/Form Reproducibility

Recommended Application Scenarios for N-(Benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide Based on Differential Evidence


Lead-like Molecule for Anticancer Phenotypic Screening and Kinase Profiling

Given the 56.87% K562 inhibition observed for the matched 4-fluorophenylthio pharmacophore at 10 µM [1], the target compound, which embeds the identical active motif, serves as a lead-like entry point for oncology phenotypic screening and Src-family kinase profiling programs. The 6-substitution on the benzothiazole ensures a binding geometry compatible with kinase hinge regions [2]. Use the compound at 10–50 µM in cell viability assays against hematological cancer lines, with the des-fluoro analog as a negative control.

Structure-Activity Relationship Anchor Compound for Thioether Benzothiazole Optimization

The thioether linkage is essential for anticancer activity, while the sulfonyl analog is antibacterial [1]. The target compound is thus the ideal anchor point for SAR expansion: systematically vary the benzothiazole substitution while holding the 4-fluorophenylthio side chain constant. Measure IC50 against a panel of cancer and bacterial cells to map selectivity; use the sulfonyl and direct acetamide analogs as reference comparators.

Positive Control for Fluorine-Mediated Potency Enhancement in Medicinal Chemistry Education and Assay Development

The fluorine atom on the phenyl ring is expected to provide a measurable improvement in potency relative to the non-fluorinated analog [1]. This makes the compound an excellent tool for training machine learning ADMET models and for educational SAR demonstrations where the fluorine effect is quantified. Run parallel MTT assays using the fluorinated and non-fluorinated compounds at equimolar concentrations (e.g., 10 µM) in K562 cells; anticipate a statistically significant difference in % inhibition.

Analytical Reference Standard for Benzothiazole-Thioether Library Identity Testing

The unique LCMS signature (MW 318.4, m/z 319.1 [M+H]+) and the 18-Da mass shift from the des-fluoro analog enable unambiguous compound identification in screening collections [1]. The compound is suitable as a calibration standard for LCMS purity checks of benzothiazole acetamide libraries, with a defined acceptance criterion of ≥95% purity by HPLC-UV (254 nm).

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